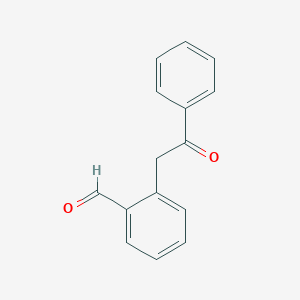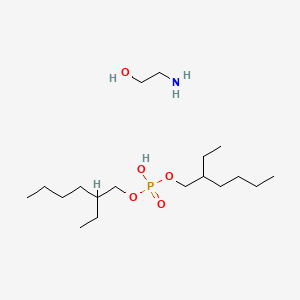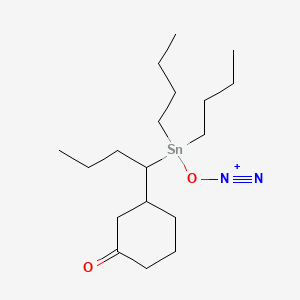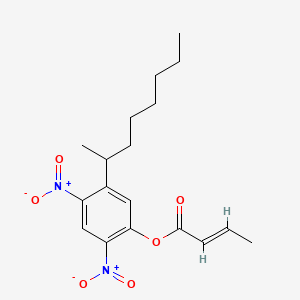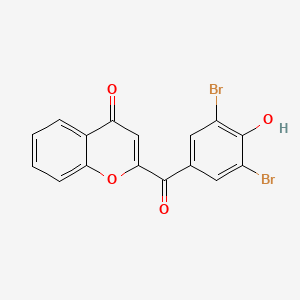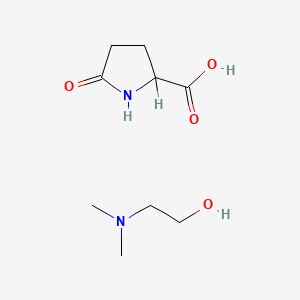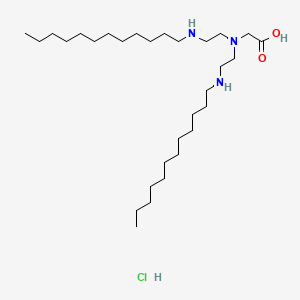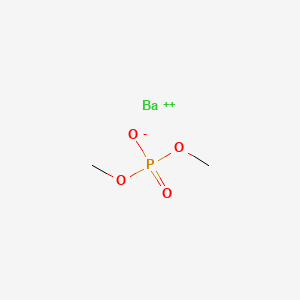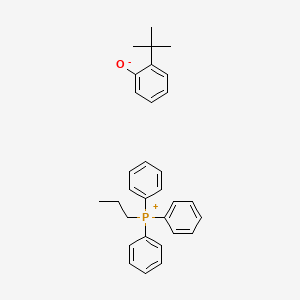
2-tert-butylphenolate;triphenyl(propyl)phosphanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-tert-butylphenolate;triphenyl(propyl)phosphanium is a compound that combines the properties of both phenolate and phosphonium salts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butylphenolate;triphenyl(propyl)phosphanium typically involves the reaction of 2-tert-butylphenol with triphenyl(propyl)phosphonium bromide. The reaction is carried out in an organic solvent such as chloroform or ethyl acetate under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-tert-butylphenolate;triphenyl(propyl)phosphanium undergoes various chemical reactions, including:
Oxidation: The phenolate group can be oxidized to form quinones.
Reduction: The phosphonium group can be reduced to form phosphines.
Substitution: Both the phenolate and phosphonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under mild to moderate temperature conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, phosphines, and substituted phenolates and phosphonium salts .
科学研究应用
2-tert-butylphenolate;triphenyl(propyl)phosphanium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 2-tert-butylphenolate;triphenyl(propyl)phosphanium involves its interaction with molecular targets such as enzymes and receptors. The phenolate group can form hydrogen bonds and electrostatic interactions, while the phosphonium group can participate in nucleophilic attacks and redox reactions. These interactions can modulate the activity of target molecules and pathways, leading to various biological and chemical effects .
相似化合物的比较
Similar Compounds
2-tert-butylphenol: A phenol derivative with similar structural features but lacking the phosphonium group.
Triphenylphosphine: A phosphine compound with similar reactivity but lacking the phenolate group.
Triphenyl(propyl)phosphonium bromide: A phosphonium salt with similar properties but without the phenolate group.
Uniqueness
2-tert-butylphenolate;triphenyl(propyl)phosphanium is unique due to its combination of phenolate and phosphonium functionalities, which allows it to participate in a wide range of chemical reactions and applications. This dual functionality makes it a versatile compound in both research and industrial settings .
属性
CAS 编号 |
94231-19-3 |
|---|---|
分子式 |
C31H35OP |
分子量 |
454.6 g/mol |
IUPAC 名称 |
2-tert-butylphenolate;triphenyl(propyl)phosphanium |
InChI |
InChI=1S/C21H22P.C10H14O/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;1-10(2,3)8-6-4-5-7-9(8)11/h3-17H,2,18H2,1H3;4-7,11H,1-3H3/q+1;/p-1 |
InChI 键 |
YGPWJXCXHWEDFN-UHFFFAOYSA-M |
规范 SMILES |
CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)(C)C1=CC=CC=C1[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




